molecular formula C11H17ClN4OSi B6265178 4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1095822-25-5

4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B6265178
CAS No.: 1095822-25-5
M. Wt: 284.8
InChI Key:
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Description

4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine is an organic compound with the molecular formula C12H18ClN3OSi. It is a derivative of pyrazolo[3,4-d]pyrimidine, a heterocyclic compound known for its diverse biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at low temperatures, usually between -10°C and -20°C .

Industrial Production Methods

In an industrial setting, the synthesis is scaled up by using larger quantities of the reactants and solvents. The reaction mixture is quenched with acetic acid, and the product is extracted using ethyl acetate. The organic layer is then washed with saturated brine, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative of the compound .

Scientific Research Applications

4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the {[2-(trimethylsilyl)ethoxy]methyl} group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its potential biological activities .

Properties

CAS No.

1095822-25-5

Molecular Formula

C11H17ClN4OSi

Molecular Weight

284.8

Purity

91

Origin of Product

United States

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